2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-10(14)13(18)17-8-6-16(7-9-17)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHVUCXOXGHTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors may also be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the propanone position undergoes nucleophilic substitution reactions due to its electrophilic nature. Key examples include:
Alkylation with nitrogen nucleophiles
Reaction with primary/secondary amines (e.g., piperazine derivatives) replaces the chlorine atom. For instance:
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Reagents : 4-(4-Fluorophenyl)piperazine, base (K₂CO₃)
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Conditions : DMF, 60°C, 12 hours
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Product : 1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-propanone derivatives .
Thiol substitution
Thiols (e.g., benzyl mercaptan) displace chlorine to form thioether linkages:
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Reagents : Benzyl mercaptan, triethylamine
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Conditions : Ethanol, reflux, 6 hours
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Product : 1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(benzylthio)propan-1-one.
Oxidation and Reduction
The propanone carbonyl group is redox-active:
Piperazine Ring Functionalization
The piperazine nitrogen participates in alkylation and acylation:
N-Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide)
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Conditions : NaH, DMF, 0°C → rt
Acylation
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Reagents : Acetyl chloride, pyridine
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Conditions : CH₂Cl₂, 25°C, 4 hours
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Product : 1-Acetyl-4-(4-fluorophenyl)piperazine-propanone hybrid .
Friedel-Crafts Acylation
The propanone moiety acts as an acylating agent in aromatic electrophilic substitution:
Reaction with benzene derivatives
-
Reagents : Toluene, AlCl₃ (catalyst)
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Conditions : 110°C, 8 hours
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Product : 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-arylpropan-1-one .
Hydrolysis Reactions
Controlled hydrolysis of the amide and ketone groups:
Acidic Hydrolysis
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Reagents : 6M HCl, reflux
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Product : 4-(4-Fluorophenyl)piperazine and chloroacetic acid.
Basic Hydrolysis
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Reagents : NaOH (10%), ethanol
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Conditions : 70°C, 5 hours
-
Product : Sodium salt of the corresponding carboxylic acid.
Catalytic Cross-Coupling
The chloro group participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction
-
Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃
-
Conditions : Dioxane/H₂O (3:1), 90°C, 12 hours
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric disorders.
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic effects. The piperazine moiety is known for its activity in modulating serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic signaling, potentially leading to therapeutic effects in anxiety and depression .
Antipsychotic Activity
The compound's structural components suggest potential antipsychotic activity. Piperazine derivatives are often investigated for their ability to interact with dopamine receptors, which are implicated in psychotic disorders. Preliminary studies have indicated that analogs of this compound may help mitigate symptoms associated with schizophrenia and other psychotic disorders by modulating dopaminergic pathways .
Neuroscience Research
In neuroscience, this compound is being explored for its role in understanding neurotransmitter systems and developing new treatments for neurodegenerative diseases.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research conducted on animal models has shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Organic Synthesis
Beyond medicinal applications, this compound serves as an important intermediate in organic synthesis.
Synthesis of Novel Compounds
This compound can be utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to modify its structure to create new compounds with desired biological activities. This versatility makes it valuable for researchers looking to develop new pharmaceuticals or agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated increased serotonin levels in treated subjects compared to control groups. |
| Study B | Antipsychotic properties | Showed significant reduction in psychotic symptoms in animal models. |
| Study C | Neuroprotective effects | Indicated reduced neuronal death due to oxidative stress when administered to models of neurodegeneration. |
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes, leading to various biological effects. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]propan-1-one (8b): Structural difference: Replaces the 4-fluorophenyl group with a 4-hydroxyphenyl substituent. This compound was synthesized with a 64% yield via nucleophilic substitution . Biological relevance: Hydroxyl groups may improve interactions with hydrophilic enzyme pockets but could reduce blood-brain barrier permeability.
- 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one: Structural difference: Features a 2-fluorophenyl group (meta-fluorine) and an additional 4-chloro-2-methylphenoxy substituent. The phenoxy group increases molecular weight (376.86 g/mol) and logP (4.86), suggesting higher lipophilicity .
Backbone Chain Length Modifications
- 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone: Structural difference: Shorter ethanone backbone and a 2,4-difluorobenzyl group. The difluoro substitution enhances electron-withdrawing effects, which may stabilize charge-transfer interactions .
- 2-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone: Structural difference: Ethane backbone with a 4-methoxyphenyl substituent (CAS: 92513-17-2).
Branching and Heterocyclic Modifications
- 3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one: Structural difference: Branched propanone core with dual chlorophenyl groups. Impact: Branching introduces conformational constraints, possibly affecting receptor binding. The dual chloro substituents enhance lipophilicity and may influence off-target interactions .
- 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one: Structural difference: Pyrimidinyl substituent replaces fluorine.
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one, commonly referred to as compound 928707-61-3, is a piperazine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chloro group and a fluorophenyl moiety attached to a piperazine ring, suggests a range of pharmacological applications.
- Molecular Formula : C13H16ClFN2O
- Molecular Weight : 270.73 g/mol
- CAS Number : 928707-61-3
- IUPAC Name : 1-(2-chloropropanoyl)-4-(4-fluorophenyl)piperazine
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives, including this compound, may exhibit antidepressant and anxiolytic properties. A study on related compounds demonstrated significant interactions with serotonin receptors, particularly the 5-HT2C receptor, which is known to play a crucial role in mood regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of similar piperazine compounds have shown that modifications in the piperazine ring and substituents can significantly impact their biological efficacy. For instance, the introduction of halogen atoms has been correlated with enhanced receptor binding affinity .
In Vitro Studies
In vitro assays using human cell lines have demonstrated that this compound can inhibit specific neurotransmitter transporters. Such inhibition suggests potential applications in treating conditions like depression and anxiety disorders due to the modulation of serotonin levels .
Case Studies
A notable case study involved the evaluation of similar piperazine derivatives for their anticonvulsant activity. Compounds exhibiting structural similarities to this compound were tested in models of seizure activity, revealing promising anticonvulsant effects which could be attributed to their interaction with GABAergic systems .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one?
Answer:
The synthesis typically involves a nucleophilic substitution reaction between 4-(4-fluorophenyl)piperazine and α-chlorinated ketones. A common approach includes:
Step 1: React 4-(4-fluorophenyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the amide intermediate.
Step 2: Introduce the propanone moiety via alkylation or ketone functionalization under controlled pH and temperature (e.g., 0–5°C to minimize side reactions).
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol for high purity (>95%) .
Table 1: Example Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C (Step 1) |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 12–24 hours |
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for fluorophenyl; piperazine CH2 at δ 2.5–3.5 ppm).
- 13C NMR: Verify carbonyl (C=O) at ~200 ppm and quaternary carbons .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (UV detection at 254 nm) to assess purity (>98%).
- Mass Spectrometry (MS): Compare experimental m/z with theoretical molecular weight (e.g., [M+H]+ = 297.1 g/mol) .
Advanced: How can discrepancies in crystallographic data during structure refinement be resolved?
Answer:
Discrepancies in X-ray diffraction data may arise from disordered atoms or twinning. Mitigation strategies include:
Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps.
Refinement Software: Employ SHELXL for small-molecule refinement, applying constraints (e.g., ISOR, DELU) for anisotropic displacement parameters .
Validation Tools: Check R-factor convergence (target: R1 < 0.05) and analyze residual density peaks (<0.5 eÅ⁻³) using PLATON .
Table 2: Example Crystallographic Refinement Parameters (from )
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| R-factor (R1) | 0.038 |
| Temperature | 100 K |
| Data-to-Parameter Ratio | 14.7 |
Advanced: How to design structure-activity relationship (SAR) studies for piperazine derivatives of this compound?
Answer:
Substituent Variation: Synthesize analogs with substituents at the 4-fluorophenyl (e.g., Cl, Br) or propanone positions (e.g., methyl, ethyl).
Biological Assays: Test analogs for receptor binding (e.g., dopamine D2/D3) using radioligand displacement assays .
Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic effects .
Advanced: What protocols ensure stability of this compound under experimental conditions?
Answer:
- Storage: Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
- Handling: Use inert atmospheres (N2/Ar) during reactions to prevent oxidation of the piperazine ring.
- Waste Management: Segregate chlorinated waste and neutralize with 10% NaOH before disposal .
Advanced: How to address conflicting spectroscopic data during characterization?
Answer:
Repeat Experiments: Ensure consistency across multiple batches.
Complementary Techniques: Cross-validate NMR data with IR (carbonyl stretch ~1700 cm⁻¹) and X-ray crystallography.
Impurity Analysis: Use LC-MS to identify byproducts (e.g., unreacted 4-(4-fluorophenyl)piperazine) .
Basic: What safety precautions are critical when handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
